molecular formula C7H11F3O2 B14444305 (2R)-2-(Trifluoromethyl)hexanoic acid CAS No. 74164-55-9

(2R)-2-(Trifluoromethyl)hexanoic acid

Cat. No.: B14444305
CAS No.: 74164-55-9
M. Wt: 184.16 g/mol
InChI Key: BNPZSCCCDNKDPT-RXMQYKEDSA-N
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Description

(2R)-2-(Trifluoromethyl)hexanoic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to the second carbon of a hexanoic acid chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Trifluoromethyl)hexanoic acid typically involves the introduction of the trifluoromethyl group into a hexanoic acid precursor. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a solvent like dimethyl sulfoxide or acetonitrile and a catalyst such as copper or palladium to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(Trifluoromethyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Esters, amides, or anhydrides.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: (2R)-2-(Trifluoromethyl)hexanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on enzyme activity and protein interactions. It serves as a probe to investigate the role of fluorinated compounds in biological systems.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The trifluoromethyl group can improve the pharmacokinetic properties of drug molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (2R)-2-(Trifluoromethyl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity by altering the electronic and steric properties of the molecule. This can lead to modulation of enzyme activity or receptor signaling pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

    Trifluoroacetic acid: Another trifluoromethyl-containing carboxylic acid, but with a shorter carbon chain.

    (2R)-2-(Difluoromethyl)hexanoic acid: Similar structure but with two fluorine atoms instead of three.

    Hexanoic acid: The non-fluorinated parent compound.

Uniqueness: (2R)-2-(Trifluoromethyl)hexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it valuable in various scientific and industrial applications.

Properties

CAS No.

74164-55-9

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

(2R)-2-(trifluoromethyl)hexanoic acid

InChI

InChI=1S/C7H11F3O2/c1-2-3-4-5(6(11)12)7(8,9)10/h5H,2-4H2,1H3,(H,11,12)/t5-/m1/s1

InChI Key

BNPZSCCCDNKDPT-RXMQYKEDSA-N

Isomeric SMILES

CCCC[C@H](C(=O)O)C(F)(F)F

Canonical SMILES

CCCCC(C(=O)O)C(F)(F)F

Origin of Product

United States

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